4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

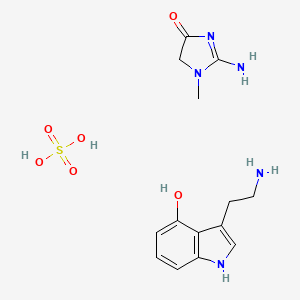

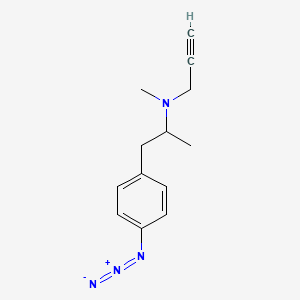

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a compound with the molecular formula C20H22O5S and a molecular weight of 374.45 . It is extensively applied within the biomedical sector, predominantly for examining the performance of the enzyme β-galactosidase .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc (S [C@@H]2O [C@@H]3COC (O [C@@H]3 [C@H] (O) [C@H]2O)c4ccccc4)cc1 . The IUPAC name is (4aR,6S,7R,8R,8aR)-6- (4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano [3,2-d] [1,3]dioxine-7,8-diol . Physical And Chemical Properties Analysis

This compound appears as a crystalline solid . It is soluble in Chloroform, Dichloromethane, DMF, DMSO, Ethyl Acetate, and Methanol . The compound should be stored at -20°C . Its melting point is 163-164°C (lit.) .科学的研究の応用

Stereoselective Glycosylation and Reductive Radical Fragmentation

The use of protecting groups such as 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] in thioglycosides facilitates stereoselective glycosylation, which is critical for constructing glycosidic bonds with desired stereochemistry. This approach is crucial for the synthesis of deoxy sugars, including beta-D-rhamnopyranosides, by enabling regioselective, reductive radical fragmentation following glycosylation (Crich & Yao, 2003).

Synthesis of Unsaturated Carbohydrates

Methyl 4,6-O-benzylidene-β-D-erythro-hex-3-enopyranoside can be obtained from methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allpyranoside, demonstrating a pathway to unsaturated carbohydrates. These intermediates are versatile for further chemical transformations, underscoring the importance of 4,6-O-benzylidene derivatives in synthesizing biologically significant sugars (Williams, Szarek, & Jones, 1971).

Ligand Synthesis for Affinity Chromatography

4-Methylphenyl derivatives have been synthesized and utilized as ligands for affinity chromatography, enabling the purification of enzymes such as cellobiohydrolases. This application highlights the role of these compounds in biochemical separations and enzyme study (Orgeret et al., 1992).

Arylazo-glycosides Synthesis

The synthesis of arylazo-glycosides via reactions with dimethylsulphoxonium methylide demonstrates the chemical versatility of 4,6-O-benzylidene derivatives. These reactions facilitate the study of glycoside reactivity and provide pathways to novel glycoside derivatives with potential applications in medicinal chemistry (Collins et al., 1972).

Chiral Ligand Synthesis for Catalysis

Chiral phosphine ligands derived from sugars, including 4,6-O-benzylidene derivatives, have been synthesized for use in asymmetric catalysis, showcasing the integration of carbohydrate chemistry in the development of catalytic systems (Shi et al., 1996).

作用機序

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that benzylidene acetals, a group to which this compound belongs, are widely used in synthetic carbohydrate chemistry . During their formation, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Pharmacokinetics

It is known that the compound is soluble in chloroform, dichloromethane, dmf, dmso, ethyl acetate, and methanol , which may influence its bioavailability.

Result of Action

It has been extensively studied for its ability to combat a wide range of viral and bacterial infections .

Action Environment

The action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20° C , suggesting that temperature can affect its stability. Furthermore, its solubility in various solvents may influence its efficacy in different environments.

特性

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHVGCBDTUPQRQ-AKDAEUIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)